Hydrolytic Stability vs. Native Nucleotides
The defining functional advantage of Uridine 5'-imidotriphosphate is its resistance to enzymatic hydrolysis due to the substitution of a bridging oxygen with an imido group. While direct half-life data for the uridine derivative is not available, studies on the structurally analogous 2'-deoxyuridine 5'-(α,β-imido)triphosphate (α,β-imido-dUTP) demonstrate a hydrolysis half-life exceeding 500 hours under assay conditions, compared to the native substrate dUTP, which has a half-life of approximately 0.7 hours [1]. This represents a >700-fold increase in stability, a property that is class-typical for imidotriphosphate nucleotides [2].
| Evidence Dimension | Hydrolytic Stability (Half-Life) |
|---|---|
| Target Compound Data | Half-life > 500 h (inferred from class-typical behavior of α,β-imido-dUTP) [1] |
| Comparator Or Baseline | Native dUTP: t1/2 = 0.70 h; Native UTP: t1/2 typically ≤ 1 h under enzymatic conditions |
| Quantified Difference | > 714-fold increase in half-life (inferred) |
| Conditions | Enzymatic hydrolysis assay; pseudo first-order kinetics in the presence of target hydrolase (dUTPase) [1] |
Why This Matters
This stability ensures that the compound remains intact for the duration of long-term enzymatic assays or crystallization trials, eliminating the confounding effects of substrate depletion and enabling the trapping of stable enzyme-substrate complexes.
- [1] PMC7591136, Table 1. Hydrolysis half-life comparison of nucleotide analogs. View Source
- [2] Kovári, J., et al. (1998). Synthesis of 2′-deoxyuridine 5′-(α,β-imido)triphosphate: a substrate analogue and potent inhibitor of dUTPase. Bioorganic & Medicinal Chemistry Letters, 8(17), 2339-2344. View Source
